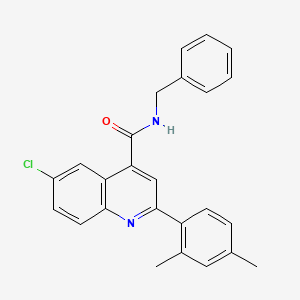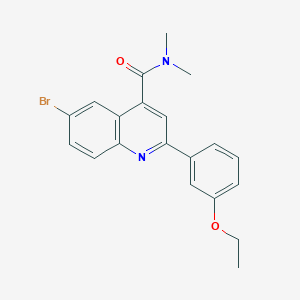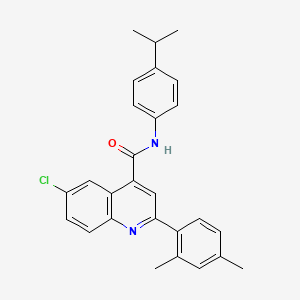![molecular formula C20H26N2O4S2 B4267809 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE](/img/structure/B4267809.png)
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE
Overview
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE is an organic compound belonging to the class of phenylpiperazines. This compound features a piperazine ring substituted with two sulfonyl groups, one attached to a tert-butylphenyl group and the other to a phenyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE typically involves the reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted phenylpiperazine derivatives depending on the substituents introduced.
Scientific Research Applications
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: A similar compound with a nitrophenyl group instead of a phenyl group.
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE.
Uniqueness
This compound is unique due to its dual sulfonyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This dual substitution allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-20(2,3)17-9-11-19(12-10-17)28(25,26)22-15-13-21(14-16-22)27(23,24)18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRUITAWZBRYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267727.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)

![N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267763.png)
![2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267765.png)
![2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267768.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267791.png)


![1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267802.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)thiophen-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4267822.png)
